

Quantitative Data Summary of Quinoline Analogues as VP1 Inhibitors

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Compound Focus: 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

CAS No.: 73545-11-6

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The table below consolidates experimental data for a notably potent quinoline analogue, **Compound 19**, from a 2022 study [1].

Compound ID	Target Virus	Assay/Cell Line	EC50 (μM)	Key Target & Mechanism	Additional Pharmacokinetic Data
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| **Compound 19** | Enterovirus D68 (EV-D68) [1] | Various EV-D68 strains [1] | 0.05 - 0.10 μM [1] | VP1 protein inhibitor; inhibits viral replication [1] | - Bioavailability in rats: **23.9%**

- Human liver microsome metabolic stability ($t_{1/2}$): **148 min** [1] | | **Compound 19** | EV-D68 [1] | Viral replication (Western blot) [1] | Active [1] | Confirmed VP1 interaction [1] | - | | **Compound 19** | EV-D68 [1] | Viral replication (Immunofluorescence) [1] | Active [1] | Confirmed VP1 interaction [1] | - | | **Compound 19** | EV-D68 [1] | Plaque formation assay [1] | Active [1] | Reduces viral plaque formation [1] | - |

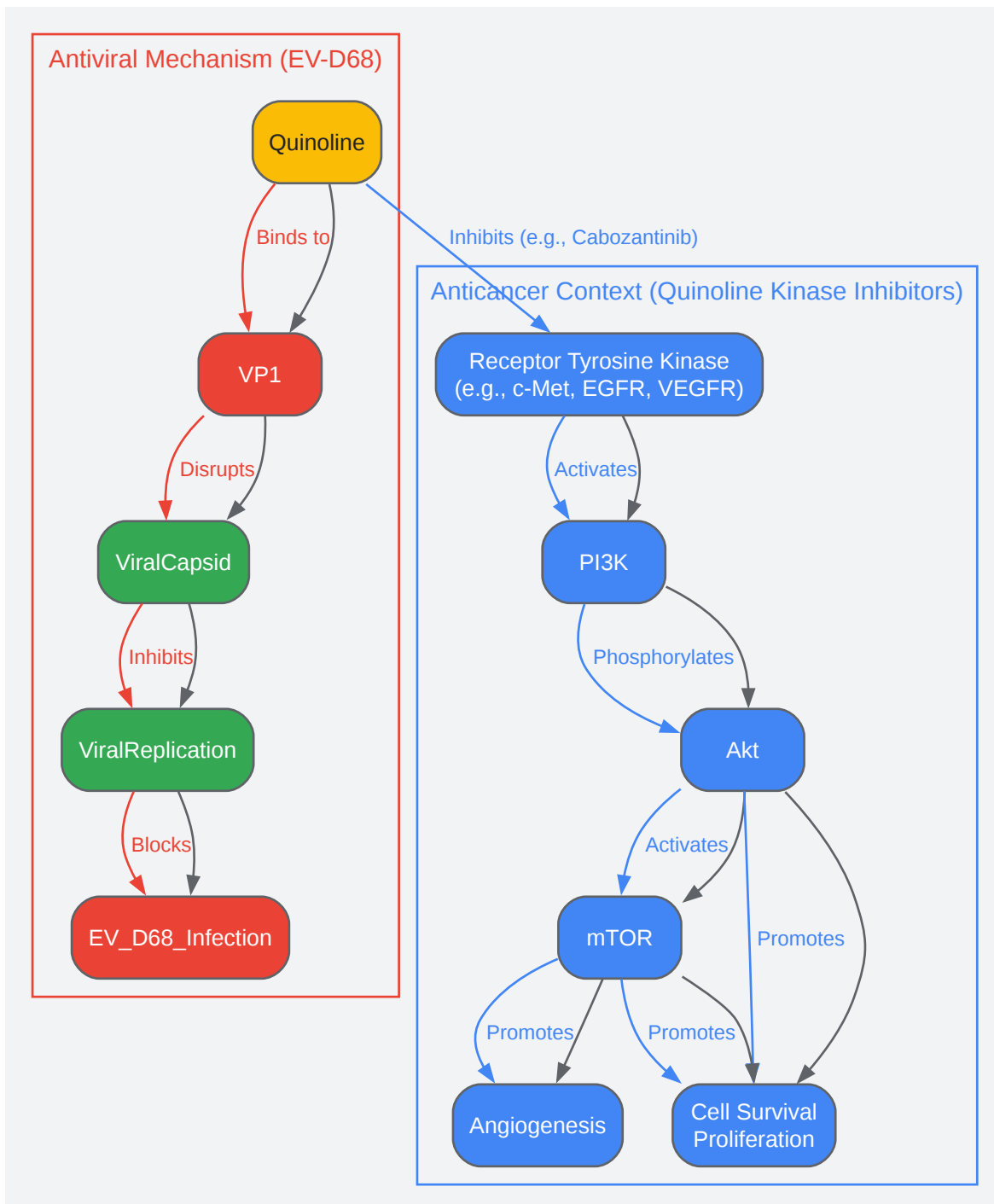
Detailed Experimental Methodologies

Here are the detailed protocols for the key experiments cited in the table above, which were used to establish the VP1 inhibitor activity of Compound 19 [1].

- **Virtual Screening and Rational Design:** The discovery process began with **virtual screening** of compounds against the VP1 protein. Promising hits were then optimized through **rational drug design** to create a series of quinoline analogues [1].
- **Antiviral Activity Assay (EC50 Determination)**
 - **Objective:** To quantify the concentration of a compound required to achieve 50% protection of virus-infected cells from viral cytopathic effect (CPE).
 - **Protocol:** Various EV-D68 strains are used to infect cell monolayers. The compounds are serially diluted and added to the cells. After an incubation period, cell viability is measured using a method like the MTT assay. The EC50 value is calculated from the dose-response curve [1].
- **Mechanistic Studies (VP1 Interaction)**
 - **Objective:** To confirm that the primary mechanism of action is through direct interaction with the viral VP1 capsid protein.
 - **Protocol:** The study used multiple approaches, including analysis of resistant virus mutants and biophysical binding assays, to conclusively demonstrate that the antiviral activity of these quinoline analogues stems from binding to the VP1 protein [1].
- **Viral Replication Inhibition Assays**
 - **Objective:** To provide orthogonal validation of antiviral efficacy by measuring the reduction of viral protein and infectious virus particles.
 - **Western Blot:** Infected and compound-treated cell lysates are probed with specific antibodies to detect levels of viral proteins [1].
 - **Immunofluorescence (IFA):** Treated and infected cells are fixed and stained with fluorescent antibodies to visualize the presence and extent of viral infection under a microscope [1].
 - **Plaque Formation Assay:** Serial dilutions of virus from treated culture supernatants are used to infect fresh cell monolayers. A semi-solid overlay is applied, and after incubation, the number of clear zones (plaques) formed by viral cell death are counted to determine the titer of infectious virus [1].
- **Pharmacokinetic Evaluation**
 - **Objective:** To assess the drug-likeness and in vivo stability of the lead compound.
 - **Protocol:** Compound 19 was administered to rat models to determine its oral **bioavailability** (the percentage of the drug that reaches systemic circulation). Metabolic stability was assessed in **human liver microsomes** to measure the half-life ($t_{1/2}$) and intrinsic clearance ($Cl_{(int)}$), predicting how long the compound would last in the human body [1].

Mechanism of Action and Signaling Context

While quinoline analogues can target various pathways in different diseases, their action as VP1 inhibitors against EV-D68 is relatively direct. The following diagram illustrates the mechanism and the broader signaling context that is often relevant for other quinoline-based anticancer therapies.



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The diagram above shows the direct antiviral mechanism of quinoline analogues targeting VP1 [1]. For comprehensive research, it is useful to know that the quinoline scaffold is also a well-established kinase inhibitor in oncology. These compounds often target receptor tyrosine kinases (like c-Met, EGFR, VEGFR), which dysregulate the PI3K/Akt/mTOR pathway—a crucial driver of cell survival, proliferation, and angiogenesis in cancer [2].

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References

1. Discovery and Optimization of Quinoline as Novel Potent... Analogues [pubmed.ncbi.nlm.nih.gov]
2. -Based Molecules Targeting c-Met, EGF, and VEGF... Quinoline [pmc.ncbi.nlm.nih.gov]

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